molecular formula C14H14N2OS B2820975 2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1H-indol-5-yl)methanone CAS No. 2034379-63-8

2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1H-indol-5-yl)methanone

Cat. No.: B2820975
CAS No.: 2034379-63-8
M. Wt: 258.34
InChI Key: DTHKSXKFGKZGNO-UHFFFAOYSA-N
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Description

This compound features a bicyclo[2.2.1]heptane core with a sulfur atom (thia) and a nitrogen atom (aza) at positions 2 and 5, respectively. The methanone group bridges the bicyclo system to a 1H-indol-5-yl substituent, conferring unique electronic and steric properties. Indole derivatives are known for diverse biological activities, including interactions with serotonin receptors (e.g., zolmitriptan, a 5-HT1B/1D agonist ). The sulfur atom in the bicyclo ring may enhance metabolic stability or influence binding interactions compared to oxygen-containing analogs .

Properties

IUPAC Name

1H-indol-5-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c17-14(16-7-12-6-11(16)8-18-12)10-1-2-13-9(5-10)3-4-15-13/h1-5,11-12,15H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHKSXKFGKZGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

(3-Iodophenyl)methanone Derivative
  • Structure : The indole group is replaced with a 3-iodophenyl ring (Fig. 1a) .
  • No biological data are provided, but iodinated aromatics are common in radiopharmaceuticals or as heavy atom derivatives for crystallography.
Pyridine-3-carbaldehyde Derivatives
  • Structure : The indole is substituted with pyridine-3-carbaldehyde (e.g., 6-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde, CAS 1935121-66-6) .
  • Impact : Pyridine’s nitrogen atom introduces polarity, possibly improving aqueous solubility. The aldehyde group offers a reactive handle for further derivatization.

Bicyclo Ring Modifications

2-Oxa-5-azabicyclo[2.2.1]heptane Analogs
  • Structure : Sulfur replaced with oxygen (e.g., (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane derivatives) .
  • Impact : Oxygen’s higher electronegativity may reduce ring strain or alter hydrogen-bonding capacity. For example, repositioned astemizole analog 106 (with a 2-oxa system) showed antimalarial activity, though direct comparisons to sulfur analogs are lacking .
Bicyclo[2.2.2]octane Systems
  • Structure : Expanded to a bicyclo[2.2.2]octane scaffold (e.g., 2-thia-5-azabicyclo[2.2.2]octane) .
  • X-ray data reveal distinct geometric parameters compared to [2.2.1] systems .

Functional Group Additions

Quinolone Derivatives
  • Structure : The indole is replaced with a naphthyridine-carboxylic acid group (e.g., 7-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid) .
  • Activity : Exhibits superior antibacterial efficacy against multidrug-resistant Streptococcus pneumoniae compared to ciprofloxacin and vancomycin, highlighting the role of the bicyclo system in enhancing potency .
Propenyl-Substituted Bicyclo Systems
  • Structure : 5-(2-propen-1-yl)-2-thia-5-azabicyclo[2.2.1]heptan-3-one (CAS 220030-94-4) .
  • Stereochemistry (1S,4S configuration) may influence chiral recognition in biological systems.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituent/Modification Notable Activity/Property Reference
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(1H-indol-5-yl)methanone C₁₄H₁₃N₂OS 257.33 1H-Indol-5-yl Potential CNS activity (hypothesized)
(3-Iodophenyl)methanone derivative C₁₂H₁₁IN₂O₂S 374.20 3-Iodophenyl Crystallography applications
6-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde C₁₁H₁₂N₂OS 220.29 Pyridine-3-carbaldehyde Reactive aldehyde group
Quinolone derivative (7-position substitution) C₁₈H₁₇FN₄O₃S 394.41 Naphthyridine-carboxylic acid Antibacterial vs. MDR pathogens
(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane derivative (e.g., compound 106 ) C₂₆H₂₈N₄O₂ 428.53 2-Oxa system, benzimidazole-piperidine Antimalarial activity

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